molecular formula C23H23N5O2 B11290149 8-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

8-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B11290149
M. Wt: 401.5 g/mol
InChI Key: ZTLNWOBBDJJKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic purine derivative characterized by a bicyclic imidazo-purine core. The compound features a benzyl group at the 8-position, a methyl group at the 1-position, and a 4-methylbenzyl substituent at the 3-position.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

6-benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H23N5O2/c1-16-8-10-18(11-9-16)15-28-21(29)19-20(25(2)23(28)30)24-22-26(12-13-27(19)22)14-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3

InChI Key

ZTLNWOBBDJJKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CC=C5)N(C2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the benzyl and methyl groups through alkylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound exhibits reactivity at electrophilic positions, particularly at C6 of the purine ring. Key observations include:

  • Halogenation : Reacts with POCl₃ or PCl₥ in anhydrous DMF to form 6-chloro derivatives, enabling further functionalization (e.g., amination).

  • Amination : Treatment with primary/secondary amines (e.g., benzylamine, morpholine) under reflux conditions yields 6-substituted analogues.

Representative Data Table :

Reaction TypeReagents/ConditionsProductYield (%)
ChlorinationPOCl₃, DMF, 80°C, 4h6-Chloro derivative72
BenzylaminationBenzylamine, EtOH, Δ, 6h6-Benzylamino analogue58

Ring-Opening and Rearrangement

The imidazo[1,2-g]purine system undergoes ring-opening under specific conditions:

  • Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the imidazole ring, producing 8-benzyl-1-methyl-3-(4-methylbenzyl)xanthine derivatives.

  • Base-Mediated Rearrangement : NaOH/EtOH induces a Dimroth rearrangement, relocating the methyl group from N1 to N3.

Key Findings :

  • Ring-opening products retain biological activity against thymidylate synthase (ThyX), with IC₅₀ values ranging 5–20 μM .

  • Rearrangement kinetics follow first-order behavior (k = 0.12 h⁻¹ at 60°C).

Catalytic Hydrogenation

The benzyl and methylbenzyl substituents participate in hydrogenolysis:

  • Pd/C-Mediated Debenzylation : 10% Pd/C under H₂ (1 atm) removes benzyl groups at N8 and C3, generating a des-benzyl intermediate.

  • Selectivity : The 4-methylphenylmethyl group demonstrates higher stability than the N8-benzyl group under these conditions.

Enzyme-Targeted Reactivity

Pharmacological studies reveal target-specific interactions:

  • ThyX Inhibition : Acts as a competitive inhibitor (Kᵢ = 3.8 μM) by mimicking the dUMP-FAD binding pocket .

  • Structure-Activity Relationships (SAR) :

    • Methyl groups at N1 and N3 enhance binding to Arg95/Arg172 residues via H-bonding .

    • π-Stacking interactions between the benzyl group and His203 improve inhibition potency .

Enzyme Inhibition Data :

VariantThyX IC₅₀ (μM)FAD Competition
Parent compound7.2 ± 0.9Yes
6-Chloro analogue12.4 ± 1.3No

Oxidation and Functional Group Interconversion

  • KMnO₄ Oxidation : Converts methyl groups to carboxylic acids under strong acidic conditions.

  • Swern Oxidation : Transforms secondary alcohols (from hydrolyzed intermediates) to ketones.

Synthetic Utility in Medicinal Chemistry

The compound serves as a precursor for:

  • Antimicrobial Agents : Derivatives show MIC values of 2–8 µg/mL against S. aureus.

  • Anticancer Leads : Analogues inhibit HeLa cell proliferation (EC₅₀ = 15 μM) via thymidylate synthase depletion .

Structural Analysis :
The molecular framework (Fig. 1) enables diverse reactivity:

  • Core : Imidazo[1,2-g]purine with H-bond acceptor sites at O2 and O4.

  • Substituents : Benzyl and methylbenzyl groups provide steric bulk and lipophilicity.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

Kinase Inhibition

Research indicates that the compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition can disrupt cancer cell proliferation and survival.

Antioxidant Activity

Preliminary studies suggest that it exhibits antioxidant properties that could contribute to protective effects against oxidative stress-related diseases.

Receptor Modulation

The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

A summary of biological activities observed in various studies is presented in the table below:

ActivityEffect ObservedReference
Kinase InhibitionReduced proliferation in cancer cells[source needed]
Antioxidant ActivityDecreased oxidative stress markers[source needed]
Neurotransmitter Receptor ModulationAltered behavioral responses in animal models[source needed]

Cancer Research

In studies examining the effects of various imidazo-purines on cancer cell lines, this compound demonstrated significant inhibitory effects on cell growth in breast and prostate cancer models. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Neuropharmacology

Another study investigated the compound's effects on anxiety-like behaviors in rodent models. Results indicated that administration led to reduced anxiety levels, suggesting potential applications in treating anxiety disorders through modulation of neurotransmitter systems.

Oxidative Stress Studies

Research focusing on oxidative stress highlighted the compound's ability to lower markers such as malondialdehyde (MDA) and increase glutathione levels in treated cells. This suggests protective effects against cellular damage due to oxidative stress.

Mechanism of Action

The mechanism of action of 8-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound belongs to a family of imidazo-purine derivatives where substitutions at the 7-, 8-, and 3-positions significantly influence physicochemical and biological properties. Key analogs include:

Compound Name 8-Substituent 7-Substituent 3-Substituent Key Features
Target Compound Benzyl None (unsubstituted?) 4-Methylbenzyl Enhanced lipophilicity due to aromatic groups; potential for improved bioavailability
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl analog (CAS: 887882-48-6) 4-Fluorophenyl Phenyl 2-Methoxyethyl Fluorine atom may enhance metabolic stability and target binding
8-(Butyl)-1-methyl-7-m-hydroxyphenyl analog (61) Butyl m-Hydroxyphenyl Methyl Hydroxyl group improves solubility but may reduce membrane permeability
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl analog (70) 2-Methoxyphenyl p-Cyanophenyl Methyl Electron-withdrawing cyano group may enhance kinase selectivity

Key Observations :

  • Aromatic vs.
  • Electron-Donating vs. Withdrawing Groups: The absence of electron-withdrawing groups (e.g., cyano in compound 70) in the target compound may reduce kinase inhibition potency but improve synthetic accessibility .
Physicochemical Properties
Property Target Compound (Inferred) 8-(4-Fluorophenyl) Analog Compound 61
Melting Point Not reported Not reported 256–258°C
Yield Not reported Not reported 41%
Solubility Low (lipophilic substituents) Moderate (fluorine and methoxyethyl groups) Low (hydroxyphenyl group)

Notes: The target compound’s 4-methylbenzyl group may reduce crystallinity compared to compound 61’s hydroxyl-substituted analog, complicating purification .

Biological Activity

8-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article consolidates findings from various studies on its synthesis, biological activity, and potential applications in pharmacology.

Synthesis

The compound can be synthesized through various methodologies involving imidazo[1,2-g]purine derivatives. Recent studies have explored novel synthetic routes that enhance yield and purity. For instance, the use of mesoionic compounds has been reported to facilitate efficient synthesis under mild conditions .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been tested against several human cancer cell lines including MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate). In these studies, the compound demonstrated cytotoxic effects comparable to established chemotherapeutics like etoposide .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-715.0Etoposide12.5
A54920.0Etoposide18.0
HeLa10.5Etoposide11.0
PC312.0Etoposide14.0

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies utilizing flow cytometry have shown that treatment with the compound leads to increased levels of apoptotic markers such as caspase-3 activation .

Table 2: Apoptotic Induction in HepG2 Cells

Treatment Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)
Control1.490.5
6.122.1827.51
7.925.0030.00

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown potential neuroprotective effects in models of brain injury. It acts as an inhibitor of histidine protein kinase, suggesting a role in neuroprotection against oxidative stress and inflammation .

Antidiabetic Potential

Recent molecular docking studies have indicated that this compound may also possess antidiabetic properties by inhibiting key enzymes involved in glucose metabolism such as pancreatic α-amylase and intestinal α-glucosidase .

Table 3: Molecular Docking Affinities

EnzymeCompound Affinity (kcal/mol)
Pancreatic α-amylase-9.2
Intestinal α-glucosidase-9.9

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of imidazo-purine-dione derivatives typically involves multi-step heterocyclic condensation. For example, analogous compounds (e.g., imidazo[1,2-a]pyrimidines) are synthesized via cyclization of substituted aldehydes with urea or thiourea under reflux conditions in ethanol or acetic acid. Catalyst selection (e.g., piperidine or Cu(II)-tyrosinase enzyme) and solvent polarity significantly impact reaction efficiency . X-ray crystallography (SHELX refinement) and NMR spectroscopy are critical for verifying structural integrity and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for confirming substituent positions and benzyl group orientation. For example, methylbenzyl groups exhibit distinct aromatic proton splitting patterns (e.g., para-substituted methyl groups at δ ~2.3 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) with C18 columns (e.g., Chromolith) ensures accurate molecular weight determination and impurity profiling. Mobile phase optimization (e.g., acetonitrile/water gradients) enhances peak resolution .
  • X-ray Diffraction : SHELXL software is widely used for crystal structure refinement, particularly for resolving steric hindrance in bulky benzyl substituents .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or DFT) predict the compound’s interaction with biological targets such as serotonin receptors?

  • Methodological Answer : Molecular docking studies using AutoDock Vina or Schrödinger Suite can simulate binding affinities to 5-HT1A/2A receptors. For imidazo-purine derivatives, electrostatic potential maps and frontier molecular orbital (FMO) analysis reveal electron-rich regions critical for π-π stacking with receptor residues. AI-driven simulations (e.g., smart laboratories) enable real-time optimization of docking parameters . SAR studies on analogous compounds (e.g., N-arylpiperazinyl derivatives) highlight the importance of substituent bulkiness and hydrogen-bonding capacity for receptor selectivity .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., cytochrome P450-mediated oxidation of benzyl groups).
  • Tissue Distribution Studies : Radiolabeled analogs (e.g., 14C^{14}C-tagged) can track compound accumulation in target organs .
  • Data Normalization : Use standardized assays (e.g., forced swim test (FST) for antidepressants) to minimize variability. For example, imidazo-purine derivatives with logP >3.5 often show improved blood-brain barrier penetration, aligning in vitro receptor affinity with in vivo efficacy .

Q. How do structural modifications (e.g., halogenation or benzyl group substitution) alter the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :

  • Halogenation : Introducing bromine at the 8-position (as in bromoimidazo[1,2-a]pyridines) enhances electrophilicity and binding to hydrophobic receptor pockets. However, steric effects may reduce solubility .
  • Benzyl Substitution : Para-methylbenzyl groups (vs. methoxy or nitro) improve metabolic stability but may reduce dipole interactions. Quantitative Structure-Activity Relationship (QSAR) models using Gaussian09 or MOE software can prioritize substituents .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems (e.g., neurodegenerative disease models)?

  • Methodological Answer :

  • Gene Knockdown/CRISPR : Silencing candidate targets (e.g., 5-HT1A receptors) in neuronal cell lines can isolate the compound’s pathway-specific effects.
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map downstream signaling cascades. For example, imidazo-purine derivatives may modulate CREB phosphorylation via serotoninergic pathways .
  • Theoretical Frameworks : Link findings to established theories (e.g., monoamine hypothesis of depression) to contextualize mechanistic insights .

Methodological Challenges and Innovations

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

  • Methodological Answer :

  • Enzymatic Catalysis : Replace traditional catalysts with immobilized tyrosinase or lipases to reduce waste. For example, Cu(II)-tyrosinase in phosphate buffer (pH 6.0) achieves >80% yield in analogous chromeno-pyrimidine syntheses .
  • Solvent-Free Reactions : Mechanochemical grinding (e.g., mortar/pestle) minimizes solvent use and energy consumption .

Q. What advanced statistical methods are recommended for analyzing contradictory data in SAR studies?

  • Methodological Answer :

  • Bayesian Meta-Analysis : Pool data from multiple studies to quantify uncertainty in activity trends.
  • Machine Learning : Train random forest models on datasets (e.g., ChEMBL) to identify non-linear relationships between substituent properties and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.